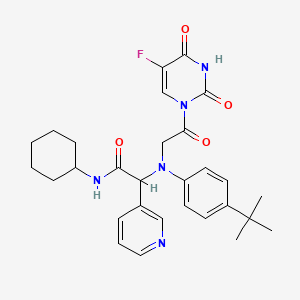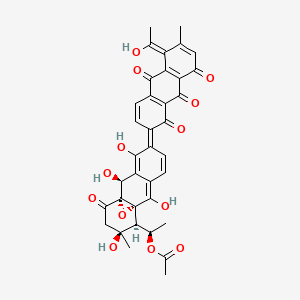
weak Hepatoprotective agent-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Weak Hepatoprotective agent-1 is a naturally occurring compound extracted from the fruits of Arctium lappa L. It demonstrates modest hepatoprotective effects when applied at a concentration of 10 μM . This compound is of interest due to its potential to protect the liver from damage caused by various toxins and diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of weak Hepatoprotective agent-1 involves the extraction of the compound from the fruits of Arctium lappa L. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the active components. The extracted compound is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the compound’s purity and consistency for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: Weak Hepatoprotective agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its hepatoprotective properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced hepatoprotective properties. These derivatives are often tested for their efficacy in protecting liver cells from damage .
Aplicaciones Científicas De Investigación
Weak Hepatoprotective agent-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its potential to undergo various chemical reactions and form new compounds with improved properties. In biology, it is used to investigate its effects on liver cells and its potential to protect against liver damage. In medicine, it is explored for its potential therapeutic applications in treating liver diseases. In industry, it is used in the development of new drugs and treatments for liver-related conditions .
Mecanismo De Acción
The mechanism by which weak Hepatoprotective agent-1 exerts its effects involves several molecular targets and pathways. It has been shown to possess antioxidant properties, which help to neutralize free radicals and reduce oxidative stress in liver cells. Additionally, it has anti-inflammatory effects, which help to reduce inflammation and protect liver cells from damage. The compound also modulates various signaling pathways involved in cell survival and apoptosis, further contributing to its hepatoprotective effects .
Comparación Con Compuestos Similares
Weak Hepatoprotective agent-1 can be compared with other similar compounds, such as glycyrrhizin, silymarin, and curcumin. These compounds also possess hepatoprotective properties but differ in their chemical structures and mechanisms of action. For example, glycyrrhizin is known for its anti-inflammatory and antioxidant effects, while silymarin is a flavonoid complex with strong antioxidant properties. Curcumin, on the other hand, is a phenolic compound with anti-inflammatory, antioxidant, and anti-apoptotic roles .
Conclusion
This compound is a promising compound with potential applications in protecting the liver from damage. Its synthesis, chemical reactions, and mechanisms of action have been extensively studied, making it a valuable subject for further research and development in the field of hepatoprotection.
Propiedades
Fórmula molecular |
C27H34O12 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
(3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(R)-hydroxy-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-16-6-4-13(9-18(16)35-2)8-15-12-37-26(33)21(15)22(29)14-5-7-17(19(10-14)36-3)38-27-25(32)24(31)23(30)20(11-28)39-27/h4-7,9-10,15,20-25,27-32H,8,11-12H2,1-3H3/t15-,20+,21-,22-,23+,24-,25+,27+/m0/s1 |
Clave InChI |
BYTMLMCPEAZVOF-WHIPURTOSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC2COC(=O)C2C(C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)







![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)





